molecular formula C15H13ClN2O3 B3961108 N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide

Cat. No.: B3961108
M. Wt: 304.73 g/mol
InChI Key: OHQKNTHWRNWTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a nitro group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-chloro-2-methyl-4-nitroaniline+phenylacetyl chlorideThis compound\text{5-chloro-2-methyl-4-nitroaniline} + \text{phenylacetyl chloride} \rightarrow \text{this compound} 5-chloro-2-methyl-4-nitroaniline+phenylacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Reduction: N-(5-amino-2-methyl-4-nitrophenyl)-2-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-methyl-4-nitroaniline and phenylacetic acid.

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methyl-4-nitrophenyl)-benzenesulfonamide
  • 5-chloro-2-methyl-4-nitroaniline

Uniqueness

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide is unique due to the combination of its structural features, including the phenylacetamide moiety and the nitro-chlorinated aromatic ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-7-14(18(20)21)12(16)9-13(10)17-15(19)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQKNTHWRNWTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-methyl-4-nitrophenylamine (0.475 g, 2.55 mmol) and phenylacetyl chloride (0.394 g, 2.55 mmol) in toluene (10 mL) was heated under reflux for 4 h, then cooled to room temperature. A solid crystallized from the reaction mixture upon cooling, and was isolated by vacuum filtration and dried to provide the title compound as a yellow solid (0.330 g, 43%).
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.394 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methyl-4-nitrophenyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.